2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione
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Overview
Description
2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique properties and potential for use in various biochemical and physiological experiments. In
Mechanism of Action
The mechanism of action of 2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione involves the inhibition of various enzymes and signaling pathways in cells. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, it has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is its potential for use in cancer research. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for the development of new cancer treatments. However, there are also limitations to its use in lab experiments. For example, its toxicity and potential side effects need to be carefully studied before it can be used in human clinical trials.
Future Directions
There are several future directions for research on 2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. One area of interest is in the development of new cancer treatments based on this compound. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, the potential use of this compound in the treatment of other diseases, such as inflammatory diseases, needs to be explored. Finally, the development of new synthesis methods for this compound may help to improve its yield and reduce its cost.
Synthesis Methods
The synthesis of 2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione involves the reaction of 2-butanone, ethyl mercaptan, and cyclohexanone in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, resulting in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst concentration.
Scientific Research Applications
2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-butanoyl-5-(2-ethylsulfanylpropyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-4-6-12(16)15-13(17)8-11(9-14(15)18)7-10(3)19-5-2/h10-11,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIMVLCIILGGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1C(=O)CC(CC1=O)CC(C)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyryl-5-(2-ethylthiopropyl)cyclohexane-1,3-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.